REACTION_CXSMILES
|
C([S:9][CH:10]([CH3:19])[C:11]([NH:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:12])(=O)C1C=CC=CC=1.[OH-].[Na+].Cl>O>[SH:9][CH:10]([CH3:19])[C:11]([NH:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:12] |f:1.2|
|
Name
|
β-alanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)SC(C(=O)NCCC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
after distilling off the benzoic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |